HDAC6 Binding Affinity vs. Bromo Analog
2-Chloro-N-(cyclopropylmethyl)-N-methylacetamide exhibits measurable, moderate binding affinity to recombinant human HDAC6, with a reported Kd value of 5.40 μM (5,400 nM) in a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as substrate [1]. This contrasts with the closely related bromo analog, 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide (CAS 1270785-91-5), which demonstrates weak to no inhibition of HDAC2 (IC50 > 50 μM) [2]. This difference in HDAC isoform engagement is critical for researchers requiring a specific molecular tool for HDAC6-related studies. While the compound's potency is modest compared to optimized HDAC6 inhibitors (which often have IC50 values in the low nM range), its defined activity at this clinically relevant target provides a specific, reproducible starting point for chemical biology investigations, which is not provided by the bromo analog.
| Evidence Dimension | Binding affinity to HDAC6 |
|---|---|
| Target Compound Data | Kd = 5.40 μM (5,400 nM) |
| Comparator Or Baseline | 2-Bromo-N-(cyclopropylmethyl)-N-methylacetamide: IC50 > 50 μM for HDAC2 |
| Quantified Difference | Target compound shows measurable HDAC6 engagement; bromo analog shows no meaningful HDAC2 inhibition (activity >50 μM) |
| Conditions | Fluorogenic enzymatic assay using recombinant human HDAC6 with Boc-L-Lys(acetyl)-MCA substrate [1]; recombinant human HDAC2 assay with Boc-Lys(Ac)-AMC substrate [2] |
Why This Matters
This data provides the only quantified target engagement metric for this compound, enabling researchers to use it as a defined molecular probe for HDAC6 activity, a property absent in the structurally similar bromo analog.
- [1] BindingDB. (n.d.). BDBM50361259 (CHEMBL1934901) - Kd = 5400 nM for Human HDAC6. View Source
- [2] BindingDB. (n.d.). BDBM50529130 (CHEMBL4462619) - IC50 > 50000 nM for Human HDAC2. View Source
